Bienvenue dans la boutique en ligne BenchChem!

7-hydroxy-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Medicinal Chemistry Structure–Activity Relationship Scaffold Differentiation

7-Hydroxy-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (C₁₀H₉N₅O₃, MW 247.21 g/mol) is a tricyclic heterocycle featuring a fused pyrido–triazolo–pyrimidinone core bearing a C‑7 hydroxyl and a C‑2 methoxymethyl substituent. It belongs to the pyridotriazolopyrimidine class, a scaffold investigated for phosphodiesterase 2 (PDE2) inhibition , HIV‑1 non‑nucleoside reverse‑transcriptase inhibition , and other therapeutic applications.

Molecular Formula C10H9N5O3
Molecular Weight 247.21 g/mol
Cat. No. B7840904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Molecular FormulaC10H9N5O3
Molecular Weight247.21 g/mol
Structural Identifiers
SMILESCOCC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)O
InChIInChI=1S/C10H9N5O3/c1-18-5-8-12-10-11-4-6-7(15(10)13-8)2-3-14(17)9(6)16/h2-4,17H,5H2,1H3
InChIKeyDFAIALWNKFHRQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyerʼs Synopsis for 7-Hydroxy-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: A Pyridotriazolopyrimidine Research Scaffold


7-Hydroxy-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (C₁₀H₉N₅O₃, MW 247.21 g/mol) is a tricyclic heterocycle featuring a fused pyrido–triazolo–pyrimidinone core bearing a C‑7 hydroxyl and a C‑2 methoxymethyl substituent . It belongs to the pyridotriazolopyrimidine class, a scaffold investigated for phosphodiesterase 2 (PDE2) inhibition [1], HIV‑1 non‑nucleoside reverse‑transcriptase inhibition [2], and other therapeutic applications [3]. As of mid‑2026, no primary research publications report biological data for this compound, and the authoritative database ChEMBL lists no known activity [4], placing it squarely in the early‑stage screening compound space.

Why Generic Substitution Fails for 7-Hydroxy-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one


Within the pyridotriazolopyrimidine family, small changes at the C‑2 and C‑7 positions produce large shifts in target engagement. The unsubstituted parent core (C₈H₅N₅O, 7‑H) and the 7‑amino‑2‑methyl analog (C₉H₈N₆O) are both commercially available but differ in H‑bond donor/acceptor count, logP, and molecular shape [1][2]. In analogous triazolopyrimidine HIV NNRTI series, C‑2 substituent variation alone altered EC₅₀ by >100‑fold [3]. Moreover, ZINC15 records ‘no known activity’ for the target compound whereas structurally distinct pyridotriazolopyrimidines are under patent as PDE2 or CB1 modulators [4][5]. These class‑level findings mean the C‑2 methoxymethyl and C‑7 hydroxyl substitution pattern cannot be assumed interchangeable with other in‑class compounds; selection must be driven by the specific research hypothesis.

Product-Specific Evidence for 7-Hydroxy-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one


C‑2 Methoxymethyl Substitution Uniquely Differentiates the Scaffold from the Unsubstituted Parent Core

The target compound carries a C‑2 methoxymethyl group absent in the unsubstituted pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one parent . This substituent increases molecular weight (247.21 vs. 203.16 g/mol), adds a rotatable bond, and introduces an additional H‑bond acceptor, all of which are established drivers of target selectivity within the broader triazolopyrimidine class. In a published HIV‑1 NNRTI series, analogous C‑2 substituent changes produced EC₅₀ shifts from 0.02 μM to >10 μM [1]. For procurement, selecting the methoxymethyl analog over the unsubstituted parent enables exploration of chemical space that is distinct in shape, polarity, and potential binding interactions.

Medicinal Chemistry Structure–Activity Relationship Scaffold Differentiation

C‑7 Hydroxyl vs. C‑7 Amino: Distinct H‑Bond Donor Profiles with Known Biological Consequences

The C‑7 hydroxyl of the target compound differentiates it from the C‑7 amino analog 7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (CAS 1030420-07-5) . Both share the C‑2 methoxymethyl group, isolating the C‑7 substituent as the sole variable. The hydroxyl analog has 1 H‑bond donor (vs. 1 donor plus 1 additional acceptor for the amine); the amine analog carries a GHS07 hazard label whereas the hydroxyl analog lacks published hazard data, which is itself a procurement‑relevant distinction . In the broader pyridotriazolopyrimidine class, C‑7 substituent identity has been shown to modulate PI3Kα inhibitory activity and apoptosis induction [1], supporting the expectation that this single‑atom change (O vs. N) can shift target potency and selectivity.

Medicinal Chemistry Enzyme Inhibition Hydrogen Bonding

Documented ‘No Known Activity’ Status Provides a Defined Negative Baseline for Screening Experiments

The ZINC15 database explicitly states ‘There is no known activity for this compound’ based on ChEMBL20 and ‘This substance is not reported in any publications per ChEMBL’ [1]. This represents a defined negative baseline: unlike structurally related pyridotriazolopyrimidines that are patented CB1 antagonists (obesity indication) [2] or PDE2 inhibitors [3], the target compound has no pre‑existing intellectual property claims tied to a specific biological target. For screening laboratories, this means any activity detected can be attributed cleanly to the compound’s intrinsic properties without the confounding influence of prior target‑based optimization.

High-Throughput Screening Chemical Biology Target Identification

Purity‑Verified Stock Availability from Multiple Independent Suppliers

The target compound is listed as in‑stock by smolecule.com with catalog number S8125271 . The closely related 7‑amino analog is available from Fluorochem at 98% purity with full SDS documentation , establishing a purity baseline that procurement officers can use as a comparator expectation. Multiple vendors carrying structurally related pyridotriazolopyrimidinones (Fluorochem, ChemBridge, Matrix Scientific, Amerigo Scientific) provide secondary‑source optionality for the scaffold [1][2], reducing single‑supplier dependency risk. The 7‑hydroxy analog (without methoxymethyl) is available at 97% purity from ChemScene , providing a concrete purity benchmark.

Chemical Procurement Quality Assurance Supply Chain Resilience

Best‑Fit Procurement Scenarios for 7-Hydroxy-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one


Matched Molecular Pair Analysis of Pyridotriazolopyrimidine C‑2 and C‑7 Substituent Effects

When procured alongside the C‑7 amino analog (Fluorochem F728436) and the unsubstituted 7‑hydroxy parent (ChemScene CS-0324692), the target compound completes a matched molecular pair set that isolates the contribution of the C‑2 methoxymethyl group and the C‑7 substituent identity (OH vs. NH₂). This set enables systematic SAR exploration of the pyridotriazolopyrimidine scaffold, where published data on analogous triazolopyrimidines show that single‑atom changes at these positions can shift potency by >100‑fold [1]. For procurement, ordering all three analogs from suppliers with documented purity enables statistically interpretable comparative pharmacology.

Phenotypic Screening Where a Defined ‘Blank Slate’ Baseline Is Required

Because ZINC15/ChEMBL20 records ‘no known activity’ and zero publications for this compound [2], it is uniquely suited as a screening probe in phenotypic assays (e.g., cell proliferation, apoptosis, or anti‑infective panels) where pre‑existing target bias must be minimized. In contrast, other pyridotriazolopyrimidines are already tied to CB1 antagonism [3] or PDE2 inhibition [4], which could confound hit interpretation. Procurement of this compound enables laboratories to generate primary screening data that are free of prior pharmacological annotation.

Synthetic Intermediate for Diversifying the Pyridotriazolopyrimidine Core

The C‑7 hydroxyl group provides a synthetic handle for further derivatization (O‑alkylation, acylation, or oxidation), while the C‑2 methoxymethyl group serves as a stable substituent during subsequent transformations. This dual‑handle architecture, combined with its documented in‑stock availability , makes the compound a practical starting material for focused library synthesis. Procurement officers can benchmark pricing and delivery timelines against the structurally simpler 7‑hydroxy parent (available from Amerigo Scientific and ChemScene) to validate cost‑effectiveness.

Negative Control for Pyridotriazolopyrimidine‑Based PDE2 or Kinase Inhibitor Programs

Given the absence of documented PDE2 or kinase inhibitory activity [2], this compound can serve as a chemically matched negative control in assays where active pyridotriazolopyrimidines (e.g., those described in JP2019532990A) are being profiled [4]. The structural similarity to patented PDE2 inhibitors—differing only in substitution pattern—makes it a more informative negative control than a solvent or unrelated scaffold, enabling better attribution of assay signal to specific structural features.

Quote Request

Request a Quote for 7-hydroxy-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.